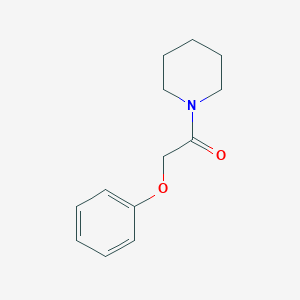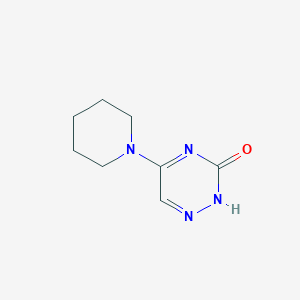![molecular formula C14H17N7 B255948 2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD173074, and it belongs to the class of pyridine derivatives.
Wirkmechanismus
PD173074 inhibits FGFR signaling by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the autophosphorylation of the receptor and downstream signaling pathways that are critical for cell growth and survival.
Biochemical and Physiological Effects:
PD173074 has been shown to have potent anti-tumor effects in preclinical models of cancer. It inhibits the growth of cancer cells that are dependent on FGFR signaling, and it also induces apoptosis (programmed cell death) in these cells. PD173074 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is critical for their growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PD173074 is its potency and specificity for FGFR inhibition. This allows for the study of FGFR signaling in various cellular and animal models of cancer. However, one limitation of PD173074 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of PD173074. One area of research is the development of more potent and selective FGFR inhibitors that can overcome the limitations of PD173074. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibition, which can help to personalize cancer treatment. Additionally, the combination of PD173074 with other anti-cancer agents is an area of active research, as this may enhance its anti-tumor effects.
Synthesemethoden
PD173074 can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyridine-2,4-dicarbonitrile with formaldehyde and dimethylamine. The resulting intermediate is then reacted with cyanomethylamine to yield PD173074.
Wissenschaftliche Forschungsanwendungen
PD173074 has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR), which is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. PD173074 has been shown to inhibit the growth of various cancer cell lines that are dependent on FGFR signaling, including breast cancer, lung cancer, and multiple myeloma.
Eigenschaften
Produktname |
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile |
|---|---|
Molekularformel |
C14H17N7 |
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
2-amino-4-(cyanomethyl)-6-[3-(dimethylamino)propylamino]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H17N7/c1-21(2)7-3-6-19-14-12(9-17)10(4-5-15)11(8-16)13(18)20-14/h3-4,6-7H2,1-2H3,(H3,18,19,20) |
InChI-Schlüssel |
LTGBDAKGUKDLEY-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Kanonische SMILES |
CN(C)CCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



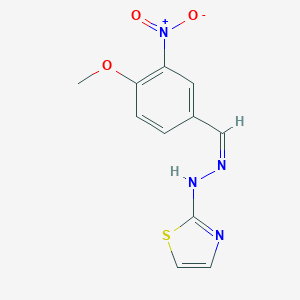
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)
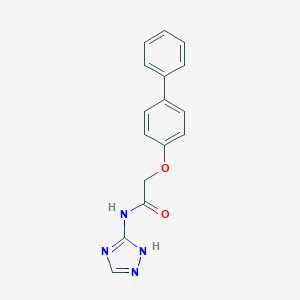
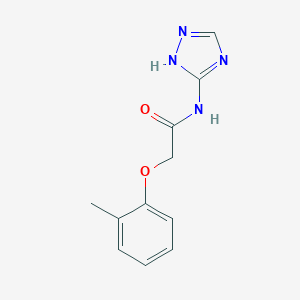
![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
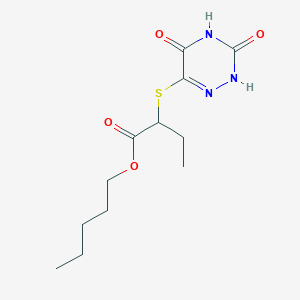
![Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255891.png)
![4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B255899.png)
![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)
